Cas no 939-16-2 (3-Bromoquinolin-2(1H)-one)

3-Bromoquinolin-2(1H)-one structure
3-Bromoquinolin-2(1H)-one structure
Produktname:3-Bromoquinolin-2(1H)-one
CAS-Nr.:939-16-2
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD00234482
CID:811993
PubChem ID:268338

3-Bromoquinolin-2(1H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Bromoquinolin-2(1H)-one
    • 2(1H)-Quinolinone,3-bromo-
    • 3-Bromo-1H-quinolin-2-one
    • 3-bromo-2-quinolinol
    • 3-bromo-1-quinolin-2-one
    • 3-Bromo-2-hydroxyquinoline
    • 3-bromo-2-quinolinol(SALTDATA: FREE)
    • 3-bromoquinolin-2-one
    • bromo-quinolone
    • 3-Bromo-2-quinolinone
    • 3-Bromocarbostyril
    • NSC 108495
    • 3-Bromo-2(1H)-quinolinone (ACI)
    • Carbostyril, 3-bromo- (7CI, 8CI)
    • 3-Bromo-1,2-dihydroquinolin-2-one
    • 3-Bromoquinolin-2-ol
    • CS-0193885
    • AC-17753
    • 3-bromo-1H-quinoline-2-one
    • F10206
    • AKOS006338139
    • Brom-o-Oxychinolin
    • NSC-108495
    • bromohydroxyquinoline
    • AGARPHPERRYPRP-UHFFFAOYSA-N
    • MFCD09029798
    • NSC108495
    • LS-12842
    • J-511811
    • AKOS015962583
    • EN300-201304
    • Z3038092306
    • MFCD00234482
    • DTXSID90296258
    • 3-Bromo-2-hydroxyquinoline, 95%
    • 939-16-2
    • SCHEMBL667882
    • DB-079729
    • MB06803
    • SY259624
    • MDL: MFCD00234482
    • Inchi: 1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
    • InChI-Schlüssel: AGARPHPERRYPRP-UHFFFAOYSA-N
    • Lächelt: O=C1C(Br)=CC2C(=CC=CC=2)N1

Berechnete Eigenschaften

  • Genaue Masse: 222.96300
  • Monoisotopenmasse: 222.963
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.1A^2
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Dichte: 1.666±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 260-265 °C
  • Siedepunkt: 395.2°Cat760mmHg
  • Flammpunkt: 192.8°C
  • Brechungsindex: 1.654
  • Löslichkeit: Leicht löslich (0,31 g/l) (25°C),
  • PSA: 33.12000
  • LogP: 2.70290

3-Bromoquinolin-2(1H)-one Sicherheitsinformationen

3-Bromoquinolin-2(1H)-one Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

3-Bromoquinolin-2(1H)-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B292550-10mg
3-Bromoquinolin-2(1H)-one
939-16-2
10mg
$ 50.00 2022-06-07
Chemenu
CM145102-1g
3-Bromo-1H-quinolin-2-one
939-16-2 95%+
1g
$351 2024-07-19
Enamine
EN300-201304-0.1g
3-bromoquinolin-2-ol
939-16-2 95.0%
0.1g
$54.0 2025-02-20
Chemenu
CM145102-1g
3-Bromo-1H-quinolin-2-one
939-16-2 95%
1g
$384 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02234-5g
3-bromo-1h-quinolin-2-one
939-16-2 95%
5g
$1050 2023-09-07
TRC
B292550-50mg
3-Bromoquinolin-2(1H)-one
939-16-2
50mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
Y0998146-5g
3-Bromo-1H-quinolin-2-one
939-16-2 95%
5g
$450 2024-08-02
Enamine
EN300-201304-0.5g
3-bromoquinolin-2-ol
939-16-2 95.0%
0.5g
$140.0 2025-02-20
eNovation Chemicals LLC
Y1009498-500mg
3-Bromo-1H-quinolin-2-one
939-16-2 95%
500mg
$235 2024-07-28
abcr
AB268152-1 g
3-Bromo-2-quinolinol; 95%
939-16-2
1g
€451.10 2022-06-11

3-Bromoquinolin-2(1H)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Acridinium, 1,8-dimethoxy-9-(2-methylphenyl)-10-phenyl-, chloride (1:1) Solvents: Dimethyl sulfoxide ;  8 h, rt
Referenz
Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides
Mandal, Susanta; Bhuyan, Samuzal; Jana, Saibal; Hossain, Jagir; Chhetri, Karan; et al, Green Chemistry, 2021, 23(14), 5049-5055

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
New synthetic approaches towards analogues of bedaquiline
Priebbenow, Daniel L.; Barbaro, Lisa; Baell, Jonathan B., Organic & Biomolecular Chemistry, 2016, 14(40), 9622-9628

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Investigations on the 4-Quinolone-3-Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach
Mugnaini, Claudia; Nocerino, Stefania; Pedani, Valentina; Pasquini, Serena; Tafi, Andrea; et al, ChemMedChem, 2012, 7(5), 920-934

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
1.2 Reagents: Benzoyl chloride
Referenz
A novel and efficient synthesis of 2,3-dichloroquinoline
Sabol, Mark R.; Owen, John M.; Erickson, W. Randal, Synthetic Communications, 2000, 30(3), 427-432

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Visible light mediated catalytic synthesis of quinolones and isoquinolones
, India, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ;  10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate ,  Water ;  cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate ,  Water ;  10 min, rt
Referenz
Nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and us in the treatment of arrhythmia
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 5 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  23 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, 0 °C
Referenz
Silver-Catalyzed Enantioselective Sulfimidation Mediated by Hydrogen Bonding Interactions
Annapureddy, Rajasekar Reddy ; Burg, Finn ; Gramueller, Johannes; Golub, Tino P.; Merten, Christian; et al, Angewandte Chemie, 2021, 60(14), 7920-7926

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 5 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Benzoyl chloride ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 5 h, 0 °C
Referenz
Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition
Burg, Finn ; Buchelt, Christoph; Kreienborg, Nora M.; Merten, Christian ; Bach, Thorsten, Organic Letters, 2021, 23(5), 1829-1834

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Benzoyl chloride ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 2 h, rt
Referenz
2,4-Dioxoquinazoline-6-sulfonamide derivatives as inhibitors of PARG and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Benzoyl chloride ,  Acetic anhydride ,  Potassium carbonate
Referenz
Reactions of 3-substituted quinoline 1-oxides with acylating agents
Miura, Yutaka; Takaku, Sakae; Nawata, Yoshiharu; Hamana, Masatomo, Heterocycles, 1991, 32(8), 1579-86

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  48 h, rt
Referenz
Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates
Vidyasagar, Adiyala; Shi, Jinwei; Kreitmeier, Peter; Reiser, Oliver, Organic Letters, 2018, 20(22), 6984-6989

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ;  0 °C; 12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ;  rt
Referenz
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea
Bugaenko, Dmitry I. ; Tikhanova, Olga A.; Karchava, Alexander V., Journal of Organic Chemistry, 2023, 88(2), 1018-1023

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referenz
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; Duan, Yue; Lu, Ling-Hui; Li, Yong-Jian; Peng, Sha; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Zinc bromide Solvents: Toluene ;  3 h
Referenz
Method for preparation of 2-quinolinone compounds
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Methyltrioxorhenium Solvents: Tetrahydrofuran ;  5 - 15 min, 20 °C
1.2 48 - 72 h, 20 - 25 °C
1.3 Solvents: Ethyl acetate ;  20 °C → 5 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  < 30 °C
1.5 Reagents: Tosyl chloride ,  Potassium carbonate Solvents: Ethyl acetate ;  15 - 24 h, 20 - 25 °C
Referenz
A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor
Payack, Joseph F.; Vazquez, Enrique; Matty, Louis; Kress, Michael H.; McNamara, James, Journal of Organic Chemistry, 2005, 70(1), 175-178

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Benzoyl chloride ,  Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 16 h, rt
Referenz
Preparation of 2,6-dioxopiperidin-3-yl thiols as cereblon ligands and therapeutic uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Pyridine ;  0 °C; 40 min, 110 °C
Referenz
Preparation of quinolinone derivatives for inhibiting IL-2 activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ;  10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate ,  Water ;  cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate ,  Water ;  10 min, rt
Referenz
Preparation of nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of arrhythmia
, Japan, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Diisopropyl azodicarboxylate ,  Water Catalysts: Palladium chloride Solvents: Acetonitrile ;  16 h, 90 °C
Referenz
Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate
Peng, Jin-Bao; Chen, Bo; Qi, Xinxin; Ying, Jun; Wu, Xiao-Feng, Organic & Biomolecular Chemistry, 2018, 16(10), 1632-1635

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Benzoyl chloride ,  Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 - 10 °C; 3 h, rt
Referenz
A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions
Boganyi, Borbala; Kaman, Judit, Tetrahedron, 2013, 69(45), 9512-9519

3-Bromoquinolin-2(1H)-one Raw materials

3-Bromoquinolin-2(1H)-one Preparation Products

3-Bromoquinolin-2(1H)-one Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939-16-2)3-Bromoquinolin-2(1H)-one
A1045926
Reinheit:99%
Menge:1g
Preis ($):313.0